N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide features a pyrimidine-2-thioacetamide scaffold with a 2-chlorophenyl group and a 5-tosyl substituent. The tosyl (p-toluenesulfonyl) group at position 5 and the 2-chlorophenyl acetamide moiety likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-12-6-8-13(9-7-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGBVEHSKYRDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone can be carried out using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where the chlorophenyl group is introduced using a suitable chlorophenyl halide.
Formation of the Thioacetamide Linkage: The final step could involve the reaction of the intermediate with a thioacetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or tosyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant decrease in cell proliferation compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on its antibacterial properties, this compound was tested against multidrug-resistant strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at low micromolar concentrations, suggesting its potential as a lead candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
N-(2-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of myeloperoxidase (MPO) and its implications in various therapeutic areas. This article presents a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 320.79 g/mol
This compound features a thioacetamide moiety linked to a dihydropyrimidine derivative, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of myeloperoxidase (MPO) . MPO is an enzyme involved in the inflammatory response and has been implicated in various diseases, including cardiovascular disorders and autoimmune diseases. The inhibition of MPO by this compound occurs through a time-dependent covalent mechanism, which suggests that it may provide therapeutic benefits in conditions characterized by excessive MPO activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on MPO activity. For instance, it has been shown to selectively inhibit MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
In Vivo Studies
In vivo studies in animal models have further corroborated the compound's potential. For example, administration of this compound in lipopolysaccharide-treated cynomolgus monkeys resulted in robust inhibition of plasma MPO activity. The pharmacokinetic profile indicated that the compound maintained effective concentrations over time, supporting its potential for clinical application .
Case Studies
- Preclinical Evaluation : A study focused on the design and synthesis of N1-substituted 6-arylthiouracils highlighted the effectiveness of similar compounds in inhibiting MPO. The lead compound demonstrated significant inhibition in preclinical models, paving the way for further investigation into this compound as a potential therapeutic agent .
- Therapeutic Implications : Given the role of MPO in inflammatory diseases, compounds like this compound could be explored for their utility in treating conditions such as vasculitis and cardiovascular diseases. The selective inhibition profile suggests that these compounds may offer a novel approach to managing inflammation without broad immunosuppression .
Comparative Analysis
The following table summarizes the biological activity profiles of related compounds:
| Compound Name | MPO Inhibition | Selectivity | In Vivo Efficacy |
|---|---|---|---|
| This compound | High | High | Confirmed |
| PF-06282999 (Lead Compound) | High | Moderate | Confirmed |
| Other 6-Arylthiouracils | Moderate | Low | Not Confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
